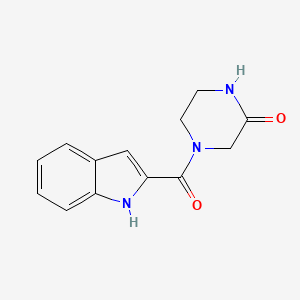
4-(1H-indole-2-carbonyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-indole-2-carbonyl)piperazin-2-one is a compound that combines the structural features of indole and piperazine. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. The combination of these two structures results in a compound with significant biological and pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indole-2-carbonyl)piperazin-2-one typically involves the condensation of piperazine-2,6-dione derivatives with indole carboxylic acid under microwave irradiation. This method provides high yields and is efficient in terms of reaction time . The reaction conditions usually involve the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine (TEA) to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure consistent and high-yield production. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-indole-2-carbonyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Applications De Recherche Scientifique
4-(1H-indole-2-carbonyl)piperazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Mécanisme D'action
The mechanism of action of 4-(1H-indole-2-carbonyl)piperazin-2-one involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors, which can modulate biological activities. For example, it can inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The piperazine moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-indole-2-carbonyl)piperazine-2,6-dione: Similar structure but with a dione group.
Indole-2-carboxylic acid: Lacks the piperazine moiety.
Piperazine-2,6-dione: Lacks the indole moiety.
Uniqueness
4-(1H-indole-2-carbonyl)piperazin-2-one is unique due to its combined indole and piperazine structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
1110506-54-1 |
|---|---|
Formule moléculaire |
C13H13N3O2 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
4-(1H-indole-2-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C13H13N3O2/c17-12-8-16(6-5-14-12)13(18)11-7-9-3-1-2-4-10(9)15-11/h1-4,7,15H,5-6,8H2,(H,14,17) |
Clé InChI |
GKYIRIUVVPORTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(=O)N1)C(=O)C2=CC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


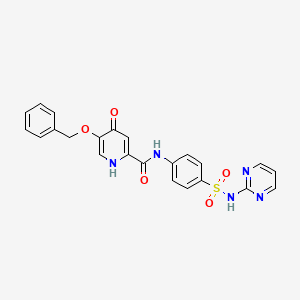
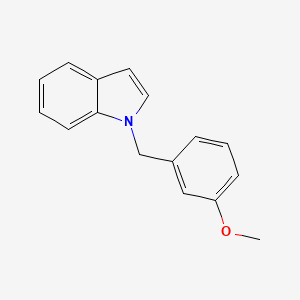
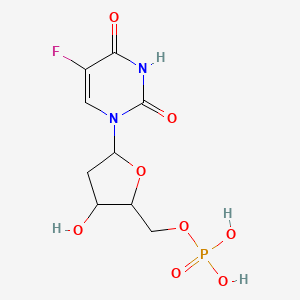
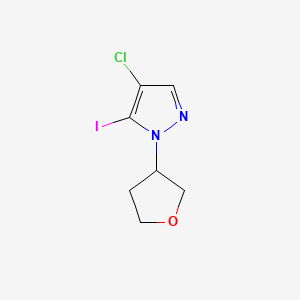
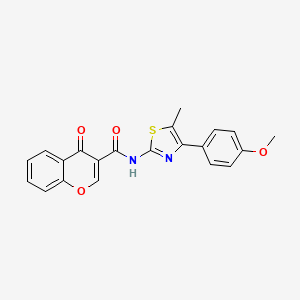
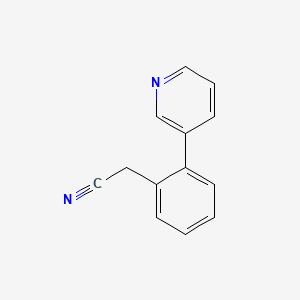
![8-(4-chlorophenyl)-7-methyl-2-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14120770.png)
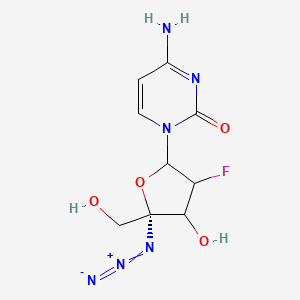
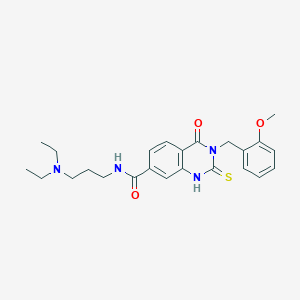
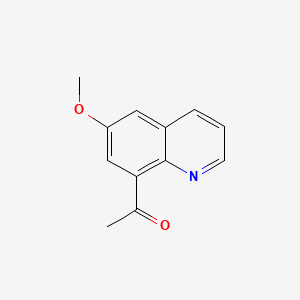
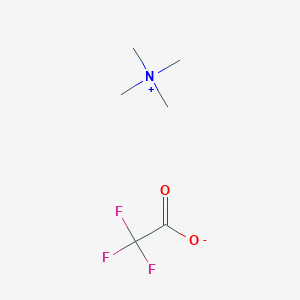

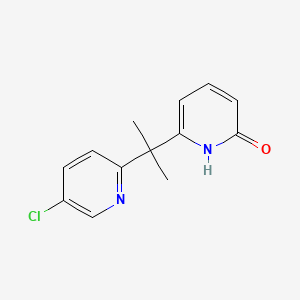
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120813.png)
